2-(Aminomethyl)-4-nitroaniline

Description

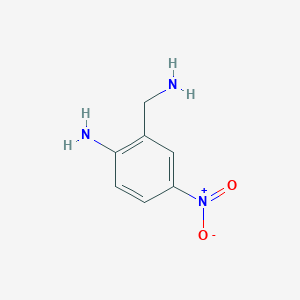

This structure places it within the broader class of nitroanilines, which are characterized by their aromatic ring substituted with both amino and nitro groups. The compound’s nitro and aminomethyl groups contribute to its electron-withdrawing and hydrogen-bonding capabilities, respectively, influencing its reactivity and interaction with other chemicals.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-(aminomethyl)-4-nitroaniline |

InChI |

InChI=1S/C7H9N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4,8-9H2 |

InChI Key |

UZDTZHVLWHURHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-(aminomethyl)aniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reduction of 2-(nitromethyl)aniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(aminomethyl)-4-phenylenediamine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, ferric chloride).

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: 2-(aminomethyl)-4-phenylenediamine.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Aminomethyl)-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-nitroaniline depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The aminomethyl group in this compound distinguishes it from simpler nitroanilines (e.g., 4-nitroaniline) and introduces steric and electronic effects .

- Functional Group Impact : Thiocyanate (-SCN) and hydroxyethyl (-OCH₂CH₂OH) substituents in analogues alter solubility and reactivity profiles compared to the target compound .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects: The para-nitro group in this compound reduces electron density on the aromatic ring, similar to 4-nitroaniline, enhancing susceptibility to nucleophilic attack or catalytic reduction .

- Hydrogen Bonding: The ortho-aminomethyl group may increase solubility in polar solvents compared to lipophilic derivatives like 4-Chloro-N-ethyl-2-nitroaniline .

- Steric Hindrance: Steric effects from the ortho-aminomethyl group could impede reactions requiring planar transition states, as seen in hindered nitroaniline derivatives .

Reactivity in Chemical Reactions

- Catalytic Reduction: Like 4-nitroaniline, the nitro group in this compound is reducible using gold nanoparticles (AuNPs), though steric hindrance may slow reaction kinetics .

- Substitution Reactions: The aminomethyl group could participate in condensation or alkylation reactions, contrasting with 2-Nitro-4-thiocyanato Aniline, where the -SCN group enables sulfur-based reactivity .

- Synthetic Challenges: Steric hindrance from the ortho-substituted aminomethyl group may complicate synthesis, akin to difficulties observed in reactions with 4-nitroaniline derivatives .

Biological Activity

2-(Aminomethyl)-4-nitroaniline, also known as this compound hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

- Molecular Formula : C₇H₉ClN₄O₂

- Molecular Weight : Approximately 203.63 g/mol

- Structure : The compound features an aminomethyl group and a nitro group attached to an aniline ring, which contributes to its reactivity and biological properties.

Enzyme Interactions

This compound has been investigated for its interactions with various enzymes. It acts as a probe in biochemical assays, influencing enzyme activities through competitive inhibition or substrate mimicry. Its derivatives are being explored for therapeutic effects, particularly in drug development targeting specific enzyme pathways .

Cytotoxicity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic activity against cancer cell lines. For instance, compounds derived from this structure demonstrated enhanced potency against the MDA-MB-231 breast cancer cell line, outperforming standard chemotherapeutic agents like cisplatin. The cytotoxic mechanism involves apoptosis induction, which is critical for developing new cancer therapies .

Biological Activity Summary

Case Studies

- Cytotoxic Activity Against Cancer Cells

- Antimicrobial Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.